molecular formula C24H25N3O6 B5016052 1-[(2-naphthyloxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate

1-[(2-naphthyloxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate

Cat. No. B5016052
M. Wt: 451.5 g/mol
InChI Key: CLPIWLIZSRQNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-naphthyloxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate, also known as NAP, is a chemical compound that has been widely studied for its potential applications in scientific research. NAP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-[(2-naphthyloxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate is not fully understood, but it is thought to work by modulating the activity of various signaling pathways in the brain. This compound has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and growth. It also inhibits the activity of the JNK signaling pathway, which is involved in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress and inflammation, promoting cell survival and growth, and inhibiting cell death. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-naphthyloxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate in lab experiments is its ability to protect cells from damage caused by oxidative stress and inflammation. This makes it a valuable tool for studying the effects of these processes on cellular function. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 1-[(2-naphthyloxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and administration route for this compound in these applications. Additionally, research on the mechanism of action of this compound could lead to the development of new drugs that target similar signaling pathways in the brain.

Synthesis Methods

1-[(2-naphthyloxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate can be synthesized using a multi-step process that involves the reaction of 2-naphthol with acetic anhydride to form 2-acetylnaphthol. This compound is then reacted with 1-(3-pyridylmethyl)piperazine to form this compound. The final product is obtained by reacting this compound with oxalic acid to form the oxalate salt.

Scientific Research Applications

1-[(2-naphthyloxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate has been studied for a variety of scientific research applications, including its potential as a neuroprotective agent. Research has shown that this compound can protect neurons from damage caused by oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2.C2H2O4/c26-22(17-27-21-8-7-19-5-1-2-6-20(19)14-21)25-12-10-24(11-13-25)16-18-4-3-9-23-15-18;3-1(4)2(5)6/h1-9,14-15H,10-13,16-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPIWLIZSRQNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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